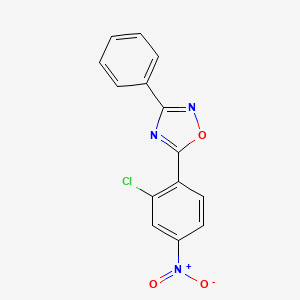
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research. It is a versatile molecule that has found applications in various fields, including medicinal chemistry, materials science, and photochemistry.
作用机制
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets, such as enzymes and receptors. In the case of its anticancer activity, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole vary depending on the specific application and the dose used. In general, it has been shown to have low toxicity and to be well-tolerated in animal studies. However, some studies have reported potential side effects, such as liver and kidney toxicity, at high doses. In terms of its anticancer activity, it has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to have antimicrobial and antifungal activity, as well as anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is its versatility and wide range of applications. It can be easily synthesized using different methods and can be modified to obtain derivatives with different properties. It is also relatively inexpensive and readily available. However, one of the main limitations is its potential toxicity at high doses, which can limit its use in certain applications. It also requires careful handling and storage due to its sensitivity to light and moisture.
未来方向
There are many potential future directions for the study of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. One direction is the development of new derivatives with improved properties and selectivity for specific molecular targets. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, its potential as a building block for the synthesis of functional materials, such as organic light-emitting diodes and solar cells, should be explored.
合成方法
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole can be achieved through different methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline with phenylglyoxal in the presence of sodium ethoxide. The resulting intermediate is then cyclized with acetic anhydride to obtain the final product. Other methods involve the use of different starting materials and reagents, such as phenylhydrazine and ethyl chloroformate.
科学研究应用
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its various scientific research applications. In medicinal chemistry, it has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In photochemistry, it has been investigated as a potential photosensitizer for photodynamic therapy.
属性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-8-10(18(19)20)6-7-11(12)14-16-13(17-21-14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWJPVRNTVCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![benzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5796634.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)
